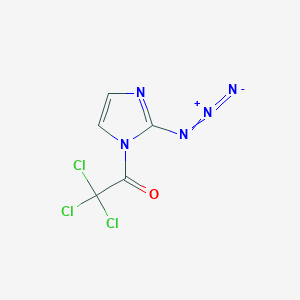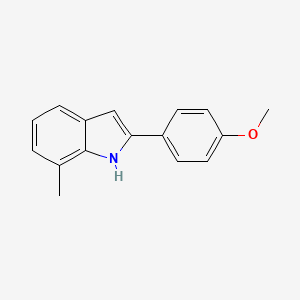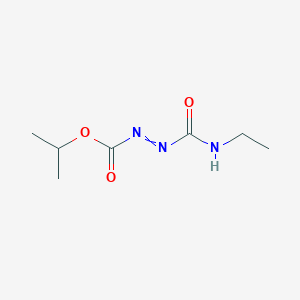
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is a chemical compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a carboxylate group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate typically involves the reaction of isopropyl alcohol with ethyl isocyanate in the presence of a diazotizing agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
化学反応の分析
Types of Reactions
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted diazenes, depending on the type of reaction and the reagents used.
科学的研究の応用
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other diazene compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
- Propan-2-yl (methylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (butylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (phenylcarbamoyl)diazene-1-carboxylate
Uniqueness
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethylcarbamoyl group provides unique steric and electronic effects, making it different from other similar compounds.
特性
CAS番号 |
63148-14-1 |
|---|---|
分子式 |
C7H13N3O3 |
分子量 |
187.20 g/mol |
IUPAC名 |
propan-2-yl N-(ethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C7H13N3O3/c1-4-8-6(11)9-10-7(12)13-5(2)3/h5H,4H2,1-3H3,(H,8,11) |
InChIキー |
ZBHSDLMMKZYRDT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N=NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


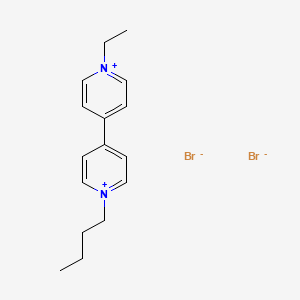

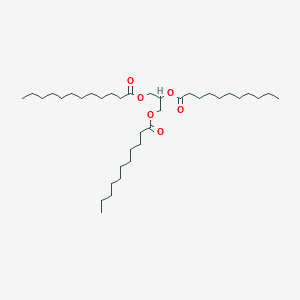

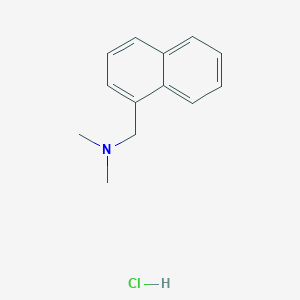
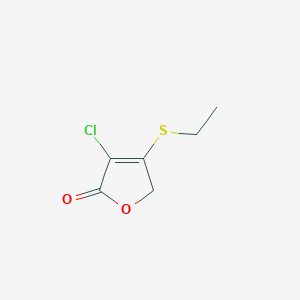
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
